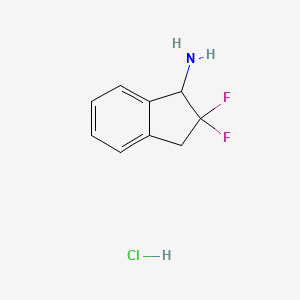

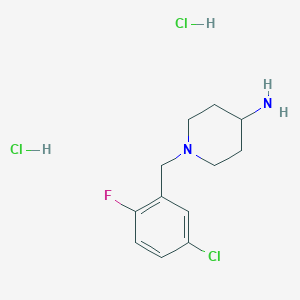

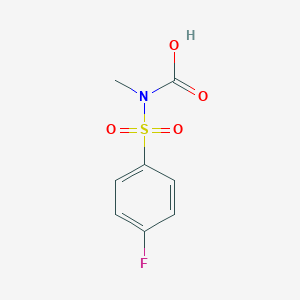

2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Fluoroalkyl-substituted diazocompounds are a versatile class of reagents for the introduction of fluorinated groups . Safe and scalable applications of fluoroalkyl-substituted diazo compounds are still highly desired, as this class of diazo compounds requires stringent safety precautions .Molecular Structure Analysis

The molecular structure of “2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride” is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .Chemical Reactions Analysis

“2,2-Difluoro-1,3-dimethylimidazolidine (DFI)” is a new deoxo-fluorinating agent that is useful for the conversion of alcohols to monofluorides, and aldehydes/ketones to gem-difluorides under mild conditions .Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a molecular weight of 205.63 . The storage temperature is 4 degrees Celsius .科学的研究の応用

Synthesis and Photophysical Properties

One study discusses the synthesis of a polyfluorene derivative with primary amine groups, which exhibits good solubility and electroluminescence properties. This research underlines the potential of amine-functionalized materials in device fabrication and molecular ordering due to intramolecular/intermolecular hydrogen bonding and π–π stacking interactions (Guo et al., 2009).

Trifluoromethylation and Its Importance

Another study presents an efficient method for the trifluoromethylation of aryl chlorides, highlighting the significance of the trifluoromethyl group in pharmaceutical and agrochemical compounds. This method allows the transformation of a wide range of substrates under mild conditions, showcasing the role of carefully optimized palladium catalysts in synthetic chemistry (Cho et al., 2010).

Fluoride Interactions and Sensing

Research into the mechanism of nitric oxide reactivity with specific probes shows how modifications to amine compounds can influence their reactivity and application in sensing technologies. This study provides insights into designing faster-reacting probes by manipulating the protonation state of secondary amine groups (McQuade et al., 2010).

Fluorinated Amino Acids Synthesis

A method for the stereoselective synthesis of fluorinated amino acids, starting from trifluoro-3-methylbutanoic acid, showcases the application of these compounds in producing configurationally pure hydrochloride salts. This highlights the potential of fluorinated amino acids in drug development and biomolecule studies (Pigza et al., 2009).

Amine-Functionalized Sorbents for PFAS Removal

A review on the development and application of amine-containing sorbents for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies indicates the effectiveness of these sorbents. This critical analysis suggests that electrostatic interactions, hydrophobic interactions, and sorbent morphology are key factors in PFAS removal, providing a foundation for designing next-generation sorbents (Ateia et al., 2019).

Safety and Hazards

The safety information for “2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

将来の方向性

The future directions for “2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride” and related compounds could involve further exploration of their synthetic potential, given their versatility as reagents for the introduction of fluorinated groups . There is significant interest in safe and scalable applications of fluoroalkyl-substituted diazo compounds .

作用機序

Target of Action

The primary targets of 2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride (also known as EN300-7456538 ) are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of This compound Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of This compound with its targets and any resulting changes are currently unknown.

Biochemical Pathways

The biochemical pathways affected by This compound Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Information about its bioavailability, distribution in the body, metabolism, and excretion is currently unavailable .

特性

IUPAC Name |

2,2-difluoro-1,3-dihydroinden-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-9(11)5-6-3-1-2-4-7(6)8(9)12;/h1-4,8H,5,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGPRVKGSVGXFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(C1(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2722932.png)

![(4-Ethylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2722933.png)

![3-(2-chlorobenzyl)-6-(3-(trifluoromethyl)benzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2722943.png)

![1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid](/img/structure/B2722947.png)

![5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2722950.png)

![N-(3-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2722953.png)